molecular formula C13H19NO B8797743 4-[2-(Piperidin-1-yl)ethyl]phenol CAS No. 82966-19-6

4-[2-(Piperidin-1-yl)ethyl]phenol

Cat. No. B8797743
M. Wt: 205.30 g/mol
InChI Key: CEHROLDZFZBIBK-UHFFFAOYSA-N
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Patent
US04391805

Procedure details

A solution of 11 g=50 mmoles of 4-(piperidin-1-ylethyl)-anisole in a mixture of 50 ml of glacial acetic acid and 50 ml of 48% strength hydrobromic acid is boiled under reflux for 4 hours, the solution is evaporated in vacuo and the residue is recrystallized from ethanol. This gives 9 g of the hydrobromide, melting point: 265° C. The salt is dissolved in 30 ml of water and the free base is precipitated with concentrated aqueous ammonia solution and is filtered off. This gives 5.5 g (54% of theory), melting point: 168°-169° C.
Name
4-(piperidin-1-ylethyl)-anisole
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][C:9]2[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br>C(O)(=O)C>[N:1]1([CH2:7][CH2:8][C:9]2[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
4-(piperidin-1-ylethyl)-anisole
Quantity
50 mmol
Type
reactant
Smiles
N1(CCCCC1)CCC1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solution is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol
DISSOLUTION
Type
DISSOLUTION
Details
The salt is dissolved in 30 ml of water
CUSTOM
Type
CUSTOM
Details
the free base is precipitated with concentrated aqueous ammonia solution
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)CCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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